N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-24-9-8-21-6-4-13(5-7-21)11-19-17(22)18(23)20-14-2-3-15-16(10-14)26-12-25-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYSMXKKUNNXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. These intermediates are then coupled through a series of reactions, including amidation and alkylation, under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and alkyl halides, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired product formation. Solvents like dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .
- Structural Similarities: Shared benzodioxol and ethanediamide backbone. Both feature extended alkyl or heterocyclic substituents (piperidinyl-methoxyethyl vs. tetrahydroquinolinyl-ethyl).
- Functional Differences: The QOD’s tetrahydroquinolinyl group may enhance planar aromatic interactions, whereas the target compound’s piperidinyl-methoxyethyl group introduces conformational flexibility and polarity. Biological Activity: QOD exhibits falcipain inhibition, a key target in antimalarial research. The target compound’s piperidine moiety could modulate selectivity toward different enzyme targets (e.g., proteases or kinases) .
Dual 5-LOX/mPGES-1 Inhibitors
Compound : 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (Compound 162) .
- Structural Similarities :
- Benzodioxol group linked to a sulfonamido-benzoic acid scaffold.
- Functional Differences: Compound 162’s sulfonamido and carboxylic acid groups enable dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), critical in anti-inflammatory pathways.
- Synthesis : Compound 162 achieved an 81% yield using lithium hydroxide hydrolysis, whereas the target compound’s synthesis (if analogous) may require more complex steps due to its piperidinyl-methoxyethyl group .
Anandamide (Endogenous Cannabinoid Ligand)
Compound: Arachidonylethanolamide .
- Structural Similarities :
- Both contain amide bonds, though anandamide’s arachidonic acid chain contrasts with the target compound’s rigid benzodioxol-piperidine system.
- Functional Differences: Anandamide binds cannabinoid receptors (CB1/CB2), modulating neurotransmission and pain pathways. The target compound’s lack of a polyunsaturated chain likely precludes direct cannabinoid receptor activity but may enable alternative receptor interactions (e.g., serotonin or sigma receptors) .
Data Table: Comparative Analysis
Research Findings and Implications
The ethanediamide linker in the target compound and QOD may serve as a hydrogen-bonding motif, crucial for active-site recognition in proteases .
Synthetic Challenges :
- Piperidinyl-methoxyethyl substituents (target compound) likely require multi-step synthesis compared to sulfonamido derivatives (Compound 162), which achieved high yields (81%) via straightforward hydrolysis .
Unresolved Questions :
- The target compound’s exact biological targets and potency remain uncharacterized in the provided evidence. Further studies using molecular docking or enzymatic assays are needed.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 320.40 g/mol |
| LogP | 3.1808 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 85.5 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through its modulation of serotonin receptors.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Analgesic Activity : Preliminary studies indicate that it may possess analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced depressive-like behavior in mice subjected to chronic stress models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
- Neuroprotective Effects : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to enhance antioxidant enzyme activity.
- Pain Management Trials : A clinical trial investigated the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an alternative pain management option .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Antidepressant Activity | Neuroprotective Effects | Analgesic Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Yes | Moderate | No |
| N-Methyl-N-(1-benzodioxol-5-yl)propanamide | Moderate | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
